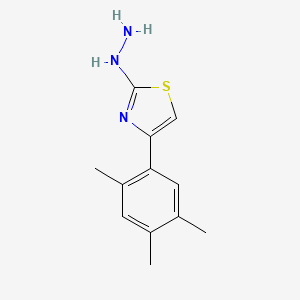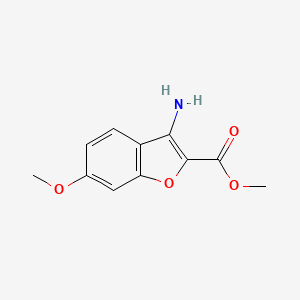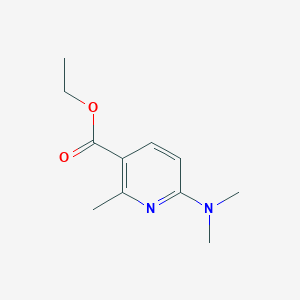
1-Acetoxy-4-morpholinopyridin-1-ium tetraphenylborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetoxy-4-morpholinopyridin-1-ium tetraphenylborate is a chemical compound with the molecular formula C35H35BN2O3 and a molecular weight of 542.492 g/mol This compound is known for its unique structure, which includes a pyridinium core substituted with an acetoxy group and a morpholine ring, paired with a tetraphenylborate anion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetoxy-4-morpholinopyridin-1-ium tetraphenylborate typically involves the reaction of 4-morpholinopyridine with acetic anhydride to introduce the acetoxy group. This is followed by the formation of the pyridinium salt through a reaction with tetraphenylborate. The reaction conditions generally require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
1-Acetoxy-4-morpholinopyridin-1-ium tetraphenylborate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, often involving strong oxidizing agents.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridinium derivatives, while substitution reactions can introduce different functional groups in place of the acetoxy group .
Aplicaciones Científicas De Investigación
1-Acetoxy-4-morpholinopyridin-1-ium tetraphenylborate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound can be used in biochemical assays and studies involving enzyme interactions.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Acetoxy-4-morpholinopyridin-1-ium tetraphenylborate involves its interaction with molecular targets through its functional groups. The acetoxy group can participate in esterification reactions, while the morpholine ring can interact with various biological molecules. The tetraphenylborate anion may also play a role in stabilizing the compound and facilitating its interactions .
Comparación Con Compuestos Similares
Similar Compounds
1-Acetoxy-2-methyl-4-morpholinopyridin-1-ium tetraphenylborate: Similar structure with a methyl group instead of a hydrogen atom at the 2-position.
Tetraphenylborate salts: Various salts with different cations but the same tetraphenylborate anion.
Uniqueness
1-Acetoxy-4-morpholinopyridin-1-ium tetraphenylborate is unique due to its specific combination of functional groups and the presence of the tetraphenylborate anion. This combination imparts distinct chemical properties and reactivity, making it valuable for specific research applications .
Propiedades
Número CAS |
308124-96-1 |
|---|---|
Fórmula molecular |
C35H35BN2O3 |
Peso molecular |
542.5 g/mol |
Nombre IUPAC |
(4-morpholin-4-ylpyridin-1-ium-1-yl) acetate;tetraphenylboranuide |
InChI |
InChI=1S/C24H20B.C11H15N2O3/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-10(14)16-13-4-2-11(3-5-13)12-6-8-15-9-7-12/h1-20H;2-5H,6-9H2,1H3/q-1;+1 |
Clave InChI |
JDDCITNEBKRXON-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CC(=O)O[N+]1=CC=C(C=C1)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Methyl-5-nitrobenzylthio)-1H-benzo[d]imidazole](/img/structure/B15053684.png)
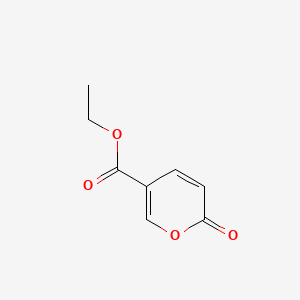
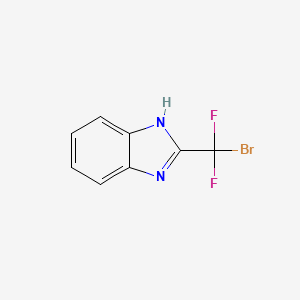
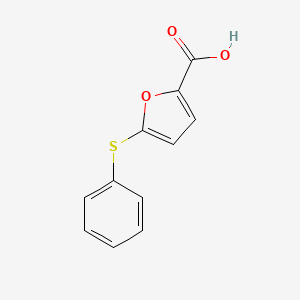
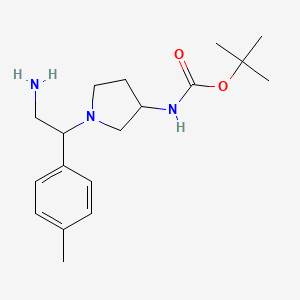
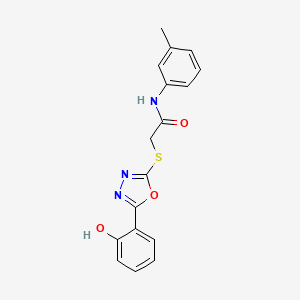
![10-Fluoro-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid](/img/structure/B15053732.png)
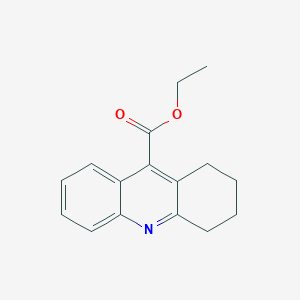
![2-(hydroxymethyl)-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B15053736.png)
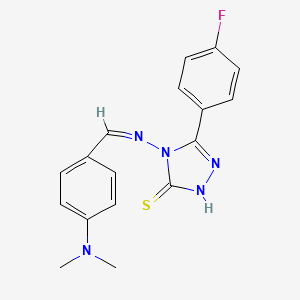
![Ethyl 2-(4-(ethoxycarbonyl)phenyl)benzo[d]oxazole-5-carboxylate](/img/structure/B15053743.png)
